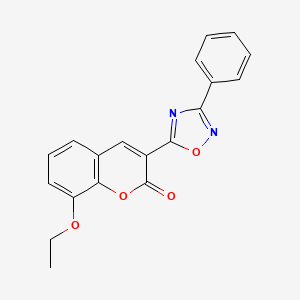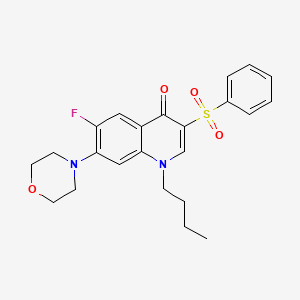![molecular formula C17H11N3O3 B6510772 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931697-54-0](/img/structure/B6510772.png)
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, and a chromen-2-one structure. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and oxadiazole rings, followed by their connection via a carbon-carbon bond. The chromen-2-one structure could then be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of aromatic rings (pyridine and chromen-2-one) suggests that the molecule might have a planar structure. The oxadiazole ring could introduce some degree of torsion into the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its functional groups. The pyridine ring, for example, is a common site for electrophilic substitution reactions. The oxadiazole ring could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings could contribute to its stability and solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has been studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antiproliferative, and anti-inflammatory activities. This compound has also been studied for its potential to inhibit the production of reactive oxygen species (ROS) in cells, which could be beneficial for the treatment of oxidative stress-related diseases. Additionally, this compound has been found to modulate the expression of genes involved in inflammation, suggesting that it may be useful for the treatment of inflammatory conditions.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the serine/threonine-protein kinase atr , which plays a crucial role in DNA damage response mechanism .
Biochemical Pathways
Given its potential target, it can be inferred that it may affect pathways related to dna damage response and cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to have good preclinical pharmacokinetics
Result of Action
Based on the potential target of the compound, it can be inferred that it may lead to the inhibition of dna damage response mechanisms, potentially leading to cell cycle arrest and apoptosis .
Vorteile Und Einschränkungen Für Laborexperimente
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it suitable for large-scale production. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientific research. However, the exact mechanism of action of this compound is still not fully understood, which can limit its usefulness in some experiments.
Zukünftige Richtungen
There are several potential future directions for 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one research. One potential direction is to further investigate its mechanism of action and explore its potential applications in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research could be conducted to explore its potential to modulate gene expression and its effects on cellular signaling pathways. Finally, further research could be conducted to explore its potential to interact with other compounds and its effects on the body.
Synthesemethoden
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be synthesized by the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl chloride with 8-methyl-2H-chromen-2-one in the presence of a base. This reaction is typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction produces this compound in high yields and can be easily scaled up for large-scale production.
Safety and Hazards
Eigenschaften
IUPAC Name |
8-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10-3-2-4-12-9-13(17(21)22-14(10)12)16-19-15(20-23-16)11-5-7-18-8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECVZRQNCRDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B6510700.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B6510703.png)
![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510708.png)
![2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510709.png)
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6510715.png)

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6510728.png)
![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)
![methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B6510736.png)
![8-methoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510740.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)
![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)

![1-(pyridin-2-yl)-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6510793.png)